Yamogenin 3-O-neohesperidoside
CAS No.: 110996-52-6
Cat. No.: VC1622619
Molecular Formula: C39H62O12
Molecular Weight: 722.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 110996-52-6 |
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Molecular Formula | C39H62O12 |
Molecular Weight | 722.9 g/mol |
IUPAC Name | (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Standard InChI | InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-34(32(44)30(42)27(16-40)49-36)50-35-33(45)31(43)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3/t18-,19-,20-,22-,23+,24-,25-,26-,27+,28-,29-,30+,31+,32-,33+,34+,35-,36+,37-,38-,39+/m0/s1 |
Standard InChI Key | HDXIQHTUNGFJIC-SFYWSABLSA-N |
Isomeric SMILES | C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)C)OC1 |
SMILES | CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |
Canonical SMILES | CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |
Introduction
Chemical Structure and Properties
Structural Identification
Yamogenin 3-O-neohesperidoside consists of two primary structural components: the aglycone yamogenin and the glycosidic portion neohesperidoside attached at the 3-O position. The aglycone yamogenin (also known as 25-epi-Diosgenin or (25S)-spirost-5-en-3beta-ol) serves as the backbone of this compound . The full IUPAC name of Yamogenin 3-O-neohesperidoside is (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol . This complex nomenclature reflects the intricate stereochemical arrangement of the molecule, which is crucial for its biological activities and interactions with cellular targets.
The neohesperidoside component consists of a disaccharide structure composed of rhamnose and glucose units. This glycosidic portion significantly influences the compound's solubility, bioavailability, and interaction with biological systems, distinguishing it from the aglycone yamogenin alone.
Physical and Chemical Properties
Yamogenin 3-O-neohesperidoside possesses distinct physical and chemical properties that define its behavior in various systems. Table 1 summarizes the key physical and chemical properties of this compound based on available data.
Table 1: Physical and Chemical Properties of Yamogenin 3-O-neohesperidoside
The molecular structure features multiple hydroxyl groups contributed by the sugar moiety, which likely confer increased water solubility compared to the aglycone yamogenin alone. This glycosylation at the 3-O position is typical of many saponins and influences the compound's amphipathic nature, potentially affecting its membrane interactions and biological activities.
Biological Activities
Pharmacological Properties
The mechanisms of action reported for yamogenin include:
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Induction of reactive oxygen species (ROS) production
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Mitochondrial membrane depolarization
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Increased activity of caspase-8 and caspase-9 enzymes
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Up-regulation of tumor necrosis factor receptor superfamily member 25 (TNFRSF25) gene expression
These mechanisms collectively suggest that yamogenin, and potentially its glycoside derivatives including Yamogenin 3-O-neohesperidoside, may induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The glycosylation in Yamogenin 3-O-neohesperidoside might modify these activities through altered solubility, cellular uptake, or metabolic stability.
Extraction and Isolation Techniques
Traditional Methods
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Plant material preparation (drying, grinding)
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Solvent extraction (often using methanol, ethanol, or water-alcohol mixtures)
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Liquid-liquid partitioning (typically between n-butanol and water)
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Column chromatography for purification (silica gel, reversed-phase, or size exclusion)
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Crystallization or precipitation for final purification
In particular, Soxhlet extraction has been documented as a traditional method, performed at 80°C for 4 reflux cycles (35 minutes per cycle) for the extraction of similar compounds . Time-dependent extraction protocols testing different extraction times (15-20-25-30 minutes) at a fixed temperature (60°C) might also be applicable to Yamogenin 3-O-neohesperidoside .
Modern Extraction Technologies
Modern extraction technologies offer several advantages over traditional methods, including reduced extraction time, lower solvent consumption, higher extraction efficiency, and reduced environmental impact. Search result mentions two modern extraction technologies that could be applicable to the isolation of Yamogenin 3-O-neohesperidoside:
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Ultrasound-assisted extraction (UAE): Leverages acoustic cavitation to enhance mass transfer and cell disruption
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Microwave-assisted extraction (MAE): Operated at 150 W for 25 minutes, found to be the most efficient method for extracting polyphenols (80.56% yield) and flavonoids (86.58% yield)
Following extraction, modern analytical techniques such as high-performance liquid chromatography (HPLC) would be employed for the identification and quantification of Yamogenin 3-O-neohesperidoside. These advanced extraction and analytical methodologies are essential for obtaining pure compound for subsequent biological and pharmacological studies.
Therapeutic Applications and Research Developments
Current Clinical Applications
Ongoing Research
Current research related to Yamogenin 3-O-neohesperidoside appears to be primarily focused on:
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Basic characterization and identification in various plant sources
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Evaluation of biological activities including cytotoxic, antimicrobial, and antioxidant properties
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Understanding structure-activity relationships for steroidal saponins
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Development of efficient extraction and isolation methodologies
Search result mentions metabolomics and transcriptomics approaches being used to study plant biochemistry, which could be applied to understanding the biosynthesis and natural role of compounds like Yamogenin 3-O-neohesperidoside in plant systems . These advanced "omics" approaches represent the cutting edge of natural product research and offer powerful tools for understanding the complex biology of specialized metabolites like Yamogenin 3-O-neohesperidoside.
Future Perspectives
Future research on Yamogenin 3-O-neohesperidoside might explore several promising directions:
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Comprehensive evaluation of its bioactivity profile compared to the aglycone yamogenin
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Investigation of structure-activity relationships through synthetic modifications
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Potential synergistic effects with other bioactive compounds
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Development of semi-synthetic derivatives with enhanced efficacy or improved pharmacokinetic properties
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Exploration of its potential as a natural product scaffold for drug discovery
The cytotoxic, antimicrobial, and antioxidant activities associated with the aglycone yamogenin suggest that Yamogenin 3-O-neohesperidoside may have applications in fields such as oncology, infectious disease treatment, and prevention of oxidative stress-related conditions. As analytical techniques continue to improve, it is likely that this compound will be identified in additional plant species, potentially expanding our understanding of its natural distribution and ecological roles.
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